(2,5-Difluorophenoxy)(trimethyl)silane
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Overview
Description
(2,5-Difluorophenoxy)(trimethyl)silane is an organosilicon compound with the molecular formula C9H12F2OSi It is a colorless liquid that is used in various chemical reactions and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Difluorophenoxy)(trimethyl)silane typically involves the reaction of 2,5-difluorophenol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
2,5-Difluorophenol+TrimethylchlorosilaneBasethis compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(2,5-Difluorophenoxy)(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The phenoxy group can be substituted with other nucleophiles.
Hydrolysis: The compound reacts with water to form 2,5-difluorophenol and trimethylsilanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in the presence of a base.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to accelerate the reaction.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products include substituted phenoxy derivatives.
Hydrolysis: The major products are 2,5-difluorophenol and trimethylsilanol.
Oxidation and Reduction: Depending on the reagents used, various oxidized or reduced forms of the compound can be obtained.
Scientific Research Applications
(2,5-Difluorophenoxy)(trimethyl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of advanced materials, including coatings and polymers.
Mechanism of Action
The mechanism of action of (2,5-Difluorophenoxy)(trimethyl)silane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phenoxy group can participate in nucleophilic substitution reactions, while the trimethylsilyl group can stabilize reactive intermediates. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH, used in similar applications but with different reactivity.
Dimethylphenoxysilane: Another phenoxy-substituted silane with different substitution patterns and reactivity.
Uniqueness
(2,5-Difluorophenoxy)(trimethyl)silane is unique due to the presence of the difluorophenoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where other silanes may not be as effective.
Properties
CAS No. |
919355-34-3 |
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Molecular Formula |
C9H12F2OSi |
Molecular Weight |
202.27 g/mol |
IUPAC Name |
(2,5-difluorophenoxy)-trimethylsilane |
InChI |
InChI=1S/C9H12F2OSi/c1-13(2,3)12-9-6-7(10)4-5-8(9)11/h4-6H,1-3H3 |
InChI Key |
UVUDFGQHINNXIK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=C(C=CC(=C1)F)F |
Origin of Product |
United States |
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